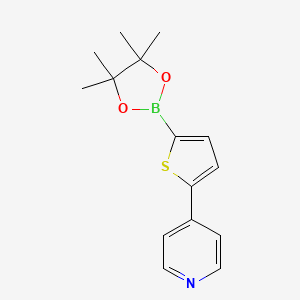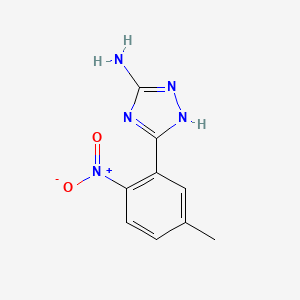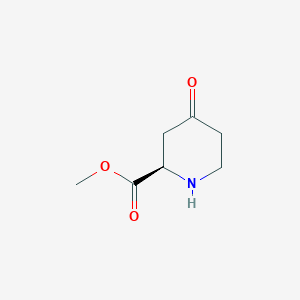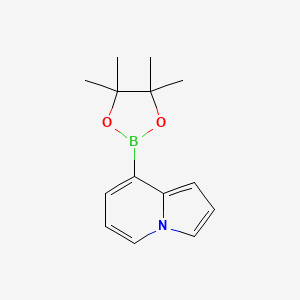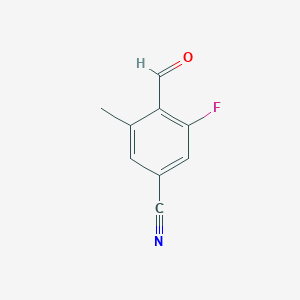
3-Fluoro-4-formyl-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-formyl-5-methylbenzonitrile is an organic compound with the molecular formula C9H6FNO It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Fluoro-4-formyl-5-methylbenzonitrile typically begins with 4-bromo-3-fluorobenzonitrile.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be replaced with a methoxy group.
Scientific Research Applications
3-Fluoro-4-formyl-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-formyl-5-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the formyl group.
4-Fluorobenzonitrile: Similar structure but lacks both the formyl and methyl groups.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar structure but has a hydroxymethyl group instead of a formyl group
Uniqueness: 3-Fluoro-4-formyl-5-methylbenzonitrile is unique due to the presence of both the formyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-fluoro-4-formyl-5-methylbenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6-2-7(4-11)3-9(10)8(6)5-12/h2-3,5H,1H3 |
InChI Key |
POCJKMDZBAIXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
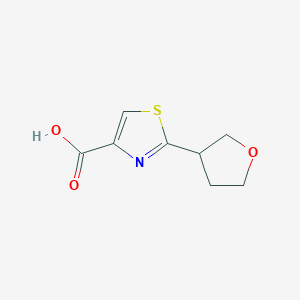
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)

